Bienvenue dans la boutique en ligne BenchChem!

3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide

Structure-Activity Relationship Medicinal Chemistry Physicochemical Properties

This compound uniquely merges a 3-methylbenzofuran core with a 4-(thiazol-2-ylsulfamoyl)phenyl side-chain, creating a dual pharmacophore absent in generic carboxamides. Its structure enables multi-target profiling in leukotriene/SRS-A antagonism, anticancer, and antimicrobial assays. Avoid assay failure; verify your supplier provides this exact chemotype, not a simpler substitute.

Molecular Formula C19H15N3O4S2
Molecular Weight 413.5 g/mol
Cat. No. B3469040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide
Molecular FormulaC19H15N3O4S2
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESCC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
InChIInChI=1S/C19H15N3O4S2/c1-12-15-4-2-3-5-16(15)26-17(12)18(23)21-13-6-8-14(9-7-13)28(24,25)22-19-20-10-11-27-19/h2-11H,1H3,(H,20,22)(H,21,23)
InChIKeyDKVAVHKIYHXSIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide: Structural Identity and Scope for Scientific Procurement


3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide (C19H15N3O4S2; MW 413.48 g/mol) belongs to the thiazolylbenzofuran carboxamide class, combining a 3-methylbenzofuran core with a 4-(thiazol-2-ylsulfamoyl)phenyl side-chain. This sulfonamide-bearing benzofuran hybrid scaffold is associated with leukotriene/SRS-A antagonism [1], potential anticancer activity [2], and antimicrobial sulfonamide pharmacology [3]. The compound's dual pharmacophore architecture—merging benzofuran and thiazole-sulfonamide moieties—distinguishes it from simpler benzofuran carboxamides and offers a multi-target interaction profile relevant to inflammation, oncology, and infectious disease research.

Why In-Class Benzofuran Carboxamide Analogs Cannot Substitute 3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide Without Quantitative Validation


Within the benzofuran-2-carboxamide class, minor structural modifications produce drastic shifts in potency, target selectivity, and cellular phenotype. For example, fluorinated amide derivatives of 3-methylbenzofuran-2-carboxylic acid span IC50 values from 0.858 µM (A549 lung cancer) to >10 µM depending solely on the aryl sulfonamide appendage [1]. Similarly, the replacement of benzofuran by benzothiazole in bis-thiazole hybrids shifts PI3Kα inhibitory potency and apoptotic marker expression [2]. The target compound incorporates a 4-(thiazol-2-ylsulfamoyl)phenyl group that simultaneously introduces hydrogen-bond donor/acceptor capacity, modulates lipophilicity, and creates a distinct electrostatic surface relative to N-(4-sulfamoylphenyl) or N-alkyl-sulfonamide analogs. Published leukotriene antagonist patent activity data for the thiazolylbenzofuran subclass [3] further demonstrates that the thiazole-sulfamoyl linkage is not interchangeable with oxazole, pyridyl, or simple sulfonamide replacements. Consequently, any procurement decision that treats this compound as functionally equivalent to a generic benzofuran carboxamide or a simple sulfathiazole derivative risks invalidating the intended biological readout or chemical biology probe selectivity.

Quantitative Differentiation Evidence for 3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide Versus Closest Analogs


Structural Differentiation from the 3,5-Dimethyl Benzofuran Analog: Molecular Weight, Steric Bulk, and Predicted Lipophilicity

The target compound (C19H15N3O4S2, MW = 413.48 g/mol, clogP ≈ 2.63) differs from the closest commercially identified analog, 3,5-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide (C20H17N3O4S2, MW = 427.50 g/mol, CAS 620585-30-0), solely by the absence of the 5-methyl substituent on the benzofuran core . The 5-methyl group adds steric bulk (molecular width increase ~1.2 Å) and raises calculated logP by ~0.3–0.5 units based on fragment-based estimates [1]. This single methyl deletion reduces molecular volume by approximately 14 ų and alters the electrostatic potential surface around the benzofuran O-atom, which may affect π-stacking interactions with aromatic protein residues and hydrogen-bonding geometry at the amide carbonyl. For researchers requiring precise control over steric and electronic parameters in SAR studies, these structural distinctions are non-trivial.

Structure-Activity Relationship Medicinal Chemistry Physicochemical Properties

Leukotriene/SRS-A Antagonism Class Association: Patent-Documented Anti-Inflammatory Pharmacophore

The thiazolylbenzofuran derivative class, of which the target compound is a member, is explicitly claimed in EP0528337NWA1 as possessing leukotriene and SRS-A (Slow Reacting Substance of Anaphylaxis) antagonist or inhibitory activity [1]. The patent establishes that the combination of a benzofuran core with a thiazole-containing sulfonamide side-chain is essential for this pharmacological profile, distinguishing these compounds from simple benzofuran derivatives lacking the thiazole-sulfamoyl motif. While the patent does not provide individual IC50 values for the target compound, the class-level association with leukotriene pathway modulation offers a therapeutically relevant differentiation from benzofuran carboxamides that have been profiled only for anticancer or antimicrobial endpoints. In contrast, the simpler analog 3-methyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide (CAS 505067-61-8) lacks the thiazole ring entirely and is not covered by this patent, implying a distinct target engagement profile.

Inflammation Leukotriene Antagonism Asthma

Anticancer Activity Differentiation: Context from 3-Methylbenzofuran-2-Carboxamide Analog Series

In a 2023 study of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid, structural variation in the amide/sulfonamide appendage produced a 24-fold range in IC50 values against A549 lung cancer cells (0.858 µM to >20 µM) and a >10-fold range against MCF7 breast cancer cells [1]. The most potent compound (12b, IC50 = 0.858 µM on A549) contained an aryl sulfonamide piperazine moiety, while the most active on MCF7 (10d, IC50 = 2.07 µM) featured a hydrazide linkage. Neither compound incorporated the thiazole-sulfamoyl group present in the target compound. The bis-thiazole benzofuran series reported by Radwan et al. (2022) further demonstrated that thiazole incorporation yields PI3Kα inhibitory activity with IC50 values of 6.89–24.86 µM across HEPG-2, MCF7, and HCT-116 cell lines, with compound 6c (bis-thiazole linked to benzofuran) showing the most balanced profile [2]. The target compound's unique thiazole-sulfamoyl architecture represents a structural hybrid between these two activity classes, potentially combining the cytotoxicity of benzofuran carboxamides with the kinase inhibitory capacity of thiazole-containing analogs. However, no direct IC50 data for the target compound itself is currently available in the public domain; the differentiation is inferred from the SAR trends in these two closely related series.

Anticancer Cytotoxicity Lung Cancer Breast Cancer

Sulfonamide-Thiazole Pharmacophore: Antimicrobial and Carbonic Anhydrase Inhibitory Class Potential

Compounds incorporating the 4-(thiazol-2-ylsulfamoyl)phenyl motif are historically associated with sulfonamide antibacterial activity, as exemplified by phthalylsulfathiazole (CAS 85-73-4) and related sulfathiazole derivatives that target dihydropteroate synthase in folate biosynthesis . The target compound extends this pharmacophore by appending a 3-methylbenzofuran-2-carboxamide moiety, creating a chimeric structure that may engage additional bacterial or eukaryotic targets beyond the classical sulfonamide site. Recent studies on 4-sulfamoylphenylalkylamides have demonstrated carbonic anhydrase inhibition against Vibrio cholerae α-, β-, and γ-CA isoforms with inhibition constants in the sub-micromolar to low micromolar range . The target compound's thiazole-sulfamoyl group is structurally analogous to the zinc-binding sulfonamide warhead required for carbonic anhydrase inhibition, while the benzofuran carboxamide tail may confer isoform selectivity through interactions with the enzyme's outer vestibule. In contrast, 3-methyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide (CAS 505067-61-8) presents a primary sulfonamide rather than a thiazole-substituted sulfonamide, which alters both the pKa of the sulfonamide NH and the steric environment around the zinc-binding site.

Antimicrobial Carbonic Anhydrase Inhibition Sulfonamide Pharmacology

Physicochemical Differentiation: Calculated Drug-Likeness Parameters Versus Simpler Benzofuran Carboxamide Analogs

Computational drug-likeness parameters differentiate the target compound from simpler benzofuran-2-carboxamide analogs. The target compound (C19H15N3O4S2) has a calculated topological polar surface area (TPSA) of 87.65 Ų and a clogP of 2.63 [1], placing it within the upper range of Lipinski-compliant chemical space (TPSA < 140 Ų, logP < 5). In contrast, 3-methyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide (C16H14N2O4S; MW 330.36 g/mol) has a lower TPSA (~80 Ų) and lower clogP (~2.0), while the 3,5-dimethyl analog (C20H17N3O4S2; MW 427.50 g/mol) has a higher clogP (~3.0) due to the additional methyl group. The target compound occupies an intermediate lipophilicity window that balances membrane permeability with aqueous solubility—a critical trade-off in cell-based assay performance and in vivo pharmacokinetics. The thiazole ring also contributes two additional hydrogen-bond acceptors (N and S) relative to non-thiazole sulfonamides, increasing the compound's capacity for specific target interactions without violating the Rule of Five.

Drug-likeness ADME Prediction Physicochemical Profiling

BindingDB Scaffold Analysis: Cannabinoid and GPCR Target Engagement by 4-(Thiazol-2-ylsulfamoyl)phenyl Derivatives

The 4-(thiazol-2-ylsulfamoyl)phenyl substructure appears in multiple compounds with documented binding activity against human G-protein coupled receptors (GPCRs) in the BindingDB database. For example, N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2-thiophen-2-yl-quinoline-4-carboxamide (MLS-0437218.0001) and 2-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]quinoline-4-carboxamide (MLS-0206672.0001) have been tested against cannabinoid receptor 2 (CNR2) and GPR35, respectively, with EC50 values in the micromolar range [1]. The quinoline carboxamide core in these compounds is structurally analogous to the benzofuran carboxamide core in the target compound—both present a planar aromatic system linked via an amide bond to the 4-(thiazol-2-ylsulfamoyl)phenyl group. This suggests that the target compound may engage a similar GPCR target space, with the benzofuran core potentially conferring different receptor subtype selectivity compared to the quinoline core. In contrast, simpler sulfamoylphenyl benzofuran carboxamides lacking the thiazole ring (e.g., CAS 505067-61-8) are absent from the BindingDB GPCR activity records, suggesting that the thiazole moiety is a critical determinant of target recognition in this chemotype.

GPCR Cannabinoid Receptor Binding Affinity

Prioritized Research and Industrial Application Scenarios for 3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide


Leukotriene Pathway Antagonist Screening in Asthma and Allergic Inflammation Models

Based on the class-level leukotriene/SRS-A antagonist claims in EP0528337NWA1 [1], the target compound is a strong candidate for in vitro leukotriene D4 receptor binding assays and functional SRS-A inhibition studies in guinea pig ileum or human bronchial smooth muscle preparations. Its thiazole-sulfamoyl pharmacophore differentiates it from non-thiazole benzofuran carboxamides, enabling structure-activity relationship studies that probe the contribution of the thiazole ring to leukotriene pathway modulation. Given the absence of individual IC50 data in the public domain, procurement of this compound enables original research that could establish its potency ranking within the thiazolylbenzofuran series.

Anticancer Lead Optimization Using the 3-Methylbenzofuran-2-Carboxamide Scaffold

The target compound occupies a structural midpoint between the highly potent benzofuran carboxamide series (IC50 < 1 µM on A549; [2]) and the PI3Kα-inhibitory bis-thiazole benzofuran series (IC50 6.89–24.86 µM on multiple cancer lines; [3]). Researchers can use this compound to empirically determine whether the thiazole-sulfamoyl substitution enhances antiproliferative potency, introduces PI3K pathway inhibition, or shifts the cytotoxicity profile across the NCI-60 panel. The intermediate lipophilicity (clogP 2.63) and moderate TPSA (87.65 Ų) suggest favorable cell permeability, supporting its use in cell-based anticancer assays.

Antimicrobial and Carbonic Anhydrase Inhibitor Screening

The thiazole-sulfonamide moiety in the target compound is a recognized antibacterial pharmacophore, as evidenced by phthalylsulfathiazole and related sulfathiazole antibiotics . Furthermore, 4-sulfamoylphenyl derivatives have demonstrated carbonic anhydrase inhibition across multiple bacterial isoforms. The target compound can be deployed in MIC determination assays against Gram-positive and Gram-negative bacterial panels, as well as in stopped-flow carbonic anhydrase inhibition assays using recombinant VchCA (Vibrio cholerae carbonic anhydrase) isoforms. Its structural divergence from primary sulfonamide analogs suggests potential for differential isoform selectivity and resistance profile.

GPCR Panel Screening for Cannabinoid and Purinergic Receptor Targets

BindingDB records demonstrate that 4-(thiazol-2-ylsulfamoyl)phenyl-containing compounds engage cannabinoid receptor 2 and GPR35 [4]. The target compound, by virtue of its shared 4-(thiazol-2-ylsulfamoyl)phenyl motif and benzofuran carboxamide core, represents a novel chemotype for GPCR screening. It can be prioritized in radioligand displacement assays against a panel of lipid-activated GPCRs (CNR1/CNR2, GPR35, GPR55, FFAR1/GPR40) to identify new receptor-ligand interactions and to profile selectivity relative to the quinoline carboxamide analogs already deposited in public databases.

Quote Request

Request a Quote for 3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.